molecular formula C16H16N4O3S B1305400 2,6-diamino-4-(2,3,4-trimethoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile CAS No. 333759-74-3

2,6-diamino-4-(2,3,4-trimethoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile

Cat. No. B1305400
M. Wt: 344.4 g/mol
InChI Key: HHTYXPROEQKIEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2,6-diamino-4-(2,3,4-trimethoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile" is a derivative of 4H-thiopyran with potential interest in chemical research due to its structural complexity and functional groups. While the specific compound is not directly mentioned in the provided papers, related compounds with similar structures have been synthesized and studied, which can give insights into the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of related compounds, such as 2,4-diamino-6-arylpyridine-3,5-dicarbonitriles, involves nucleophilic substitution reactions . This suggests that the synthesis of the target compound could also involve similar strategies, possibly starting from a 4-aryl-2,6-diamino-4H-thiopyran-3,5-dicarbonitrile and introducing the trimethoxyphenyl group through a suitable electrophilic aromatic substitution, given the presence of the electron-donating methoxy groups.

Molecular Structure Analysis

X-ray analysis has been used to determine the structure of a tris-sulfonyl derivative of a related compound, 2,6-diamino-4-methyl-3-pyridinecarbonitrile . This technique could similarly be applied to the target compound to confirm its molecular structure, considering that the presence of multiple functional groups and a heterocyclic system could lead to a complex three-dimensional structure.

Chemical Reactions Analysis

The reactivity of similar compounds, such as 4-aryl-2,6-diamino-4H-thiopyran-3,5-dicarbonitriles, has been explored through cross-recyclization reactions . These reactions lead to the formation of various heterocyclic systems, indicating that the target compound may also participate in such transformations, potentially yielding novel heterocyclic structures with interesting properties.

Physical and Chemical Properties Analysis

The optical properties of related 2,4-diamino-6-arylpyridine-3,5-dicarbonitriles have been studied, showing fluorescence in the violet region of the spectrum . This suggests that the target compound might also exhibit fluorescence, which could be useful in applications such as sensing or imaging. The presence of the trimethoxyphenyl group could further influence the optical properties due to its electron-donating nature.

properties

IUPAC Name

2,6-diamino-4-(2,3,4-trimethoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S/c1-21-11-5-4-8(13(22-2)14(11)23-3)12-9(6-17)15(19)24-16(20)10(12)7-18/h4-5,12H,19-20H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHTYXPROEQKIEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C2C(=C(SC(=C2C#N)N)N)C#N)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-diamino-4-(2,3,4-trimethoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.